molecular formula C15H15N3O2 B559589 4-Dimethylaminoazobenzene-4'-carboxylic Acid CAS No. 6268-49-1

4-Dimethylaminoazobenzene-4'-carboxylic Acid

Cat. No.: B559589
CAS No.: 6268-49-1
M. Wt: 269.3 g/mol
InChI Key: WCKQPPQRFNHPRJ-UHFFFAOYSA-N
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Description

4-Dimethylaminoazobenzene-4'-carboxylic acid (DABCYL) is a synthetic azo dye characterized by a dimethylamino group at the 4-position and a carboxylic acid group at the 4'-position of the azobenzene backbone. This compound is widely utilized in biochemical assays, particularly as a fluorescence quencher in Förster Resonance Energy Transfer (FRET)-based substrates . Its structure enables conjugation to peptides or proteins via the carboxylic acid moiety, making it indispensable in protease activity studies and high-throughput screening .

Preparation Methods

Diazotization-Coupling Reaction: Primary Synthetic Pathway

The most widely documented method for synthesizing 4-dimethylaminoazobenzene-4'-carboxylic acid involves a two-step diazotization and coupling sequence. This approach mirrors classical azo dye synthesis but requires precise control over regiochemistry to ensure para-substitution relative to the carboxylic acid and dimethylamino groups .

Reaction Mechanism and Stoichiometry

The synthesis proceeds via the following steps:

  • Diazotization of 4-Aminobenzoic Acid :

    • Reagents : 4-Aminobenzoic acid, hydrochloric acid (HCl), sodium nitrite (NaNO₂).

    • Conditions : 0–5°C, aqueous medium.

    • Equation :

      4-H₂NC₆H₄COOH+HCl+NaNO₂4-N₂⁺C₆H₄COOH+NaCl+2H₂O\text{4-H₂NC₆H₄COOH} + \text{HCl} + \text{NaNO₂} \rightarrow \text{4-N₂⁺C₆H₄COOH} + \text{NaCl} + 2\text{H₂O}
    • The diazonium salt forms quantitatively at low temperatures to prevent decomposition .

  • Coupling with N,N-Dimethylaniline :

    • Reagents : N,N-Dimethylaniline, sodium acetate buffer.

    • Conditions : pH 4–6, 0–10°C.

    • Equation :

      4-N₂⁺C₆H₄COOH+(CH₃)₂NC₆H₅4-[(4-(CH₃)₂NC₆H₄)N=NC₆H₄COOH]\text{4-N₂⁺C₆H₄COOH} + \text{(CH₃)₂NC₆H₅} \rightarrow \text{4-[(4-(CH₃)₂NC₆H₄)N=NC₆H₄COOH]}
    • The dimethylamino group directs electrophilic aromatic substitution to the para position, ensuring regioselectivity .

Table 1: Standard Reaction Parameters

ComponentQuantity (per mole)Role
4-Aminobenzoic acid1.0 molDiazotization substrate
NaNO₂1.1 molNitrosating agent
N,N-Dimethylaniline1.5 molCoupling partner
HCl (concentrated)3.0 molAcid catalyst
Sodium acetate2.0 molpH buffer

Step 1: Diazotization

  • Dissolution : 4-Aminobenzoic acid (1.0 mol, 137.1 g) is dissolved in a chilled mixture of water (1.5 L) and concentrated HCl (500 mL) .

  • Nitrosation : Aqueous NaNO₂ (1.1 mol, 75.9 g in 700 mL H₂O) is added dropwise at ≤5°C. Excess nitrite ensures complete diazotization, verified by starch-iodide paper .

  • Filtration : Insoluble impurities (e.g., unreacted amine) are removed via cold filtration.

Step 2: Coupling

  • Ice Bath Cooling : The diazonium solution is mixed with crushed ice (2.5 kg) and HCl (750 mL) to maintain ≤5°C .

  • Coupling Agent Addition : N,N-Dimethylaniline (1.5 mol, 180.3 g) is introduced gradually, followed by sodium acetate (2.0 mol, 164.1 g) to buffer the pH to 4–6 .

  • Stirring : The mixture is stirred for 2–4 hours until coupling completion, indicated by a persistent deep red-orange color .

Step 3: Workup and Purification

  • Precipitation : The crude product is filtered and washed sequentially with cold water (3 × 500 mL) and 10% acetic acid (400 mL) to remove residual dimethylaniline .

  • Recrystallization : The solid is recrystallized from toluene (4 L) or methanol (4 L) to yield 62–66% pure product (790–840 g) .

Alternative Synthesis: Carbodiimide-Mediated Conjugation

A less conventional method involves post-synthetic modification of preformed azo compounds using carbodiimide coupling agents. This approach, detailed in a Royal Society of Chemistry protocol, is employed for specialized applications requiring functionalized derivatives .

Reaction Scheme

  • Activation : this compound (0.55 mol) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 0.6 mol) and 4-dimethylaminopyridine (DMAP, 0.25 mol) in dichloromethane .

  • Conjugation : The activated intermediate reacts with nucleophiles (e.g., amines, alcohols) to form amides or esters.

Table 2: Carbodiimide Reaction Parameters

ComponentQuantity (per 0.5 mol scale)
4-Dimethylaminoazobenzene-4'-COOH148 g (0.55 mol)
DCC124 g (0.6 mol)
DMAP31 mg (0.25 mmol)
Dichloromethane9 mL

Yield and Purity

  • Yield : 86% (211 g) after silica gel chromatography (pentane/EtOAc = 100:3) .

  • Purity : >95% by ¹H NMR (CDCl₃, 400 MHz) .

Industrial-Scale Production and Challenges

Industrial synthesis prioritizes cost efficiency and scalability, often omitting chromatographic purification. Key considerations include:

Solvent Recovery

  • Toluene from recrystallization is distilled and reused, reducing waste .

  • Methanol washes are repurposed for initial crude product extraction .

Byproduct Management

  • 1,3-Dicyclohexylurea : A DCC decomposition byproduct, removed via filtration .

  • Unreacted Diazonium Salt : Quenched with urea or sulfamic acid to prevent hazardous accumulation .

Environmental Impact

  • Wastewater Treatment : Azo dye degradation employs ozonation or microbial decolorization to mitigate environmental toxicity .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.97–7.90 (m, 4H, aromatic), 7.40–7.30 (m, 11H, dimethylaniline and coupling byproducts), 3.62 (s, 3H, N-CH₃) .

  • UV-Vis (MeOH) : λₘₐₓ = 480 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) .

Physical Properties

  • Melting Point : 181–182°C (recrystallized) .

  • Density : 1.17 g/cm³ (predicted) .

Chemical Reactions Analysis

Types of Reactions

4-Dimethylaminoazobenzene-4’-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • pH Indicator : DABCYL acid exhibits distinct color changes at different pH levels, making it an effective pH indicator in various chemical analyses.

Biology

  • Fluorescence Resonance Energy Transfer (FRET) : DABCYL acid serves as a dark quencher chromophore in FRET applications. It is utilized to study molecular interactions such as protein-protein and protein-nucleic acid interactions, enhancing the understanding of biochemical pathways .

Medicine

  • Diagnostic Assays : In medical research, DABCYL acid is employed as a marker in diagnostic assays. Its ability to quench fluorescence makes it valuable for detecting specific biomolecules in clinical samples.

Industrial Applications

  • Dyes and Pigments : The compound is used in the manufacturing of dyes and pigments due to its vibrant color properties. It is particularly applied in products like polishes and waxes .

Case Studies

StudyApplicationFindings
Caballero et al. (2004)CarcinogenicityDietary administration of DABCYL acid in male mice resulted in benign and malignant liver tumors .
Delclos et al. (1984)Tumor DevelopmentIntraperitoneal injection of DABCYL acid in newborn mice increased liver tumor incidence .
Aterman (1987)Tumor InductionImplantation of DABCYL acid pellets in rat livers led to increased liver cancer rates .

Biochemical Mechanisms

DABCYL acid interacts with biomolecules at the molecular level, influencing enzyme activation or inhibition and potentially altering gene expression. Its role as a fluorescence quencher allows researchers to measure molecular interactions effectively, making it an essential tool in biochemical research .

Mechanism of Action

The mechanism of action of 4-Dimethylaminoazobenzene-4’-carboxylic Acid involves its ability to act as a chromophore. In FRET applications, it serves as an acceptor that absorbs energy from a donor fluorophore. The energy transfer is distance-dependent, allowing for the measurement of molecular interactions and enzymatic activities . The compound’s molecular targets include various enzymes and proteins involved in these processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Functional Properties

DABCYL’s functional groups (dimethylamino and carboxylic acid) and their positions significantly influence its electronic properties and applications. Below is a comparative analysis with key analogs:

a) 4-(Dimethylamino)benzoic Acid (D2)

  • Structure: Lacks the azo (-N=N-) linkage but retains the dimethylamino and carboxylic acid groups.
  • Key Differences: Without the azo group, D2 cannot participate in π-conjugation across the aromatic system, reducing its utility as a quencher. It primarily serves as a building block in organic synthesis .

b) 4-(Phenylazo)benzoic Acid (D3)

  • Structure: Contains an azo group and a carboxylic acid but lacks the dimethylamino substituent.
  • Key Differences: The absence of the electron-donating dimethylamino group diminishes its electron affinity, limiting its quenching efficiency compared to DABCYL .

c) DMA-OH and DMA-NH2

  • Structure: Hydroxy (-OH) or amino (-NH2) substituents replace the carboxylic acid at the 4'-position.
  • Key Differences : These groups alter electron-withdrawing/donating capabilities. For example, DMA-OH exhibits higher polarity but lower stability under acidic conditions compared to DABCYL’s carboxylic acid .

d) 4-Dimethylaminoazobenzene-4'-sulfonyl Chloride (Dabsyl Chloride)

  • Structure : Replaces the carboxylic acid with a sulfonyl chloride (-SO2Cl).
  • Key Differences: The sulfonyl chloride group enables covalent bonding with amines, making it a preferred derivatization agent for amino acid analysis via HPLC. However, it is less effective in FRET due to incompatible spectral overlap .

Positional Isomerism: 4'- vs. 3'-Carboxylic Acid

  • DMA-COOH (4'-carboxylic acid) vs. DMA-m-COOH (3'-carboxylic acid) :
    The 4'-position of DABCYL optimizes conjugation across the azo bond, enhancing its quenching efficiency. In contrast, the 3'-isomer (DMA-m-COOH) exhibits reduced resonance stabilization, lowering its utility in fluorescence-based applications .

a) FRET-Based Quenching

  • DABCYL’s absorption spectrum overlaps with fluorescein (FITC), making it ideal for FRET peptide substrates. For example, in botulinum neurotoxin assays, DABCYL quenches FITC fluorescence until enzymatic cleavage occurs .
  • Comparison : D3 and D2 lack the necessary spectral properties for efficient quenching, while dabsyl chloride is unsuitable due to reactivity constraints .

b) Derivatization and Labeling

  • Dabsyl chloride is preferred for pre-column amino acid labeling due to its sulfonyl chloride reactivity, whereas DABCYL’s carboxylic acid facilitates peptide conjugation without side reactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Structure Highlights Key Applications Advantages Over DABCYL Limitations vs. DABCYL
DABCYL 4-dimethylamino, 4'-COOH, azo FRET quenching, protease assays Optimal spectral overlap Light sensitivity
4-(Dimethylamino)benzoic Acid No azo group Organic synthesis Simpler synthesis No quenching capability
4-(Phenylazo)benzoic Acid Azo, 4'-COOH Dye synthesis Lower cost Poor quenching efficiency
Dabsyl Chloride Sulfonyl chloride Amino acid derivatization High reactivity with amines Unsuitable for FRET
DMA-OH 4-dimethylamino, 4'-OH Photoresponsive materials Higher polarity Instability in acidic conditions

Research Findings and Trends

  • Electron Affinity: The dimethylamino group in DABCYL enhances electron donation, while the carboxylic acid stabilizes the molecule via resonance, critical for its role in FRET .
  • Positional Isomerism : 4'-substitution maximizes conjugation efficiency, a feature absent in 3'-isomers .
  • Market Availability : DABCYL is widely accessible through chemical suppliers (e.g., Tzamal D-Chem, Sigma Aldrich), unlike niche analogs like DMA-m-COOH .

Biological Activity

4-Dimethylaminoazobenzene-4'-carboxylic acid (4DAzC) is a synthetic compound that has garnered attention due to its biological activity, particularly in the context of carcinogenicity and its potential applications in various scientific fields. This article provides a comprehensive overview of the biological activity of 4DAzC, supported by data tables, case studies, and detailed research findings.

4DAzC is an azo compound characterized by the presence of a dimethylamino group and a carboxylic acid functional group. Its chemical structure can be represented as follows:

C11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{2}

The compound exhibits unique properties due to its azo linkage, which contributes to its biological reactivity.

Carcinogenicity

Numerous studies have established that 4DAzC is a potent carcinogen. Research indicates that it induces tumors in various animal models through multiple exposure routes. For instance:

  • Rats : Oral administration or subcutaneous injection resulted in liver cancer (hepatocellular carcinoma) and metastasis to other organs .
  • Mice : Newborn mice injected subcutaneously developed liver tumors within one year .
  • Dogs : Oral exposure caused benign urinary-bladder tumors (papilloma) .

The compound's ability to form DNA adducts is a critical factor in its carcinogenic mechanism. It primarily forms N7-guanine adducts, which can lead to mutations and subsequent tumor development .

Biological Activity Overview

The biological activity of 4DAzC can be summarized as follows:

Activity Effect Study Reference
Carcinogenicity Induces liver tumors in rodents
Mutagenicity Forms DNA adducts leading to mutations
Skin Cancer Causes skin cancers in male rats
Mechanism of Action DNA damage via adduct formation

Study 1: Tumor Induction in Rats

A study conducted by Delclos et al. (1984) demonstrated that intraperitoneal injection of 4DAzC in young male rats resulted in a significant increase in liver tumor incidence by the age of two years. The study highlighted the compound's role as a positive-control substance for liver cancer induction .

Study 2: Gene Expression Profiling

Research from the Carcinogenome Project utilized gene expression profiling to assess the bioactivity of 4DAzC. The study found a strong transcriptional response associated with carcinogenic pathways, including DNA damage and repair mechanisms, confirming its potential as a carcinogen .

Pharmacokinetics

The pharmacokinetic profile of 4DAzC indicates that it has favorable absorption characteristics. Its molecular weight suggests good bioavailability, which is crucial for its biological effects. Studies have shown that the compound remains stable under various environmental conditions, influencing its efficacy and stability during experimental applications.

Applications in Research

4DAzC has been used extensively in research settings for various purposes:

  • Cancer Research : As a model compound for studying carcinogenic mechanisms and testing potential anticancer therapies.
  • Toxicology Studies : Used as a standard reference material for evaluating the carcinogenic potential of other compounds.
  • Chemical Biology : Investigated for its ability to form reactive intermediates that can interact with biomolecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-dimethylaminoazobenzene-4'-carboxylic acid, and how are intermediates characterized?

The synthesis of structurally related azo compounds often involves coupling reactions using carbodiimide reagents (e.g., EDCI) with HOBt as an activator. For example, Boc-protected intermediates are reacted with amines, followed by deprotection with trifluoroacetic acid (TFA) . Characterization typically employs 1H^1H NMR and mass spectrometry (MS) to confirm intermediate purity and structural integrity. For instance, (2RS,4R)-2-arylthiazolidine-4-carboxylic acid derivatives were validated via 1H^1H NMR chemical shifts and molecular ion peaks in MS .

Q. How does the compound function in biochemical assays, such as FRET-based systems?

this compound (DABCYL) serves as a fluorescence quencher in FRET peptides. It pairs with fluorescein (FITC) to monitor enzymatic cleavage activity. For example, a 13-amino-acid FRET peptide was designed with DABCYL at the C-terminus to quench FITC fluorescence until proteolytic cleavage occurs . This application requires precise peptide design, including spacer incorporation (e.g., β-alanine) to optimize quenching efficiency .

Q. What distinguishes this compound from structurally similar aromatic carboxylic acids?

Unlike simpler analogs (e.g., aminobenzoic acids), this compound combines an azo group (-N=N-), dimethylamino (-N(CH3_3)2_2), and carboxylic acid (-COOH) moieties. This structure enables unique electronic properties, such as enhanced resonance stabilization and pH-dependent solubility, which are critical for applications in photochemical assays .

Q. What purification methods are recommended for this compound?

Crude products are typically purified via silica gel column chromatography using gradient elution (e.g., hexane/ethyl acetate). For polar intermediates, reverse-phase HPLC or recrystallization in ethanol/water mixtures may improve yield and purity .

Advanced Research Questions

Q. How can researchers address discrepancies in synthetic yields across reaction scales?

Yield variations (e.g., 58–76% in thiazolidine derivatives ) often stem from incomplete coupling or side reactions. Methodological adjustments include:

  • Optimizing stoichiometry of EDCI/HOBt to substrate.
  • Screening alternative coupling agents (e.g., DCC or DIC).
  • Monitoring reaction progress via TLC or in-situ IR spectroscopy to identify bottlenecks .

Q. What strategies mitigate photodegradation in light-dependent applications?

The azo group is prone to photoisomerization. To stabilize the compound:

  • Conduct reactions under amber light or in UV-shielded containers.
  • Add antioxidants (e.g., BHT) to reaction mixtures.
  • Characterize degradation pathways using HPLC-MS to identify vulnerable sites .

Q. How can computational tools streamline reaction optimization?

Quantum chemical calculations (e.g., DFT) predict transition states and energetics for azo bond formation. Coupling this with machine learning (ML) algorithms trained on experimental datasets (e.g., solvent polarity, temperature) reduces trial-and-error experimentation. For example, ICReDD’s workflow integrates computational predictions with high-throughput screening to narrow optimal conditions .

Q. What experimental designs are recommended for assessing long-term toxicity?

While the parent compound (4-dimethylaminoazobenzene) lacks chronic toxicity data , its derivative’s safety profile should be evaluated via:

  • In vitro assays : HepG2 cell viability studies under prolonged exposure.
  • In vivo models : Rodent studies measuring hepatic and renal biomarkers post-administration.
  • Structural analogs : Cross-referencing toxicity data from compounds with similar substituents (e.g., methyl or halogen groups) .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved?

Unexpected 1H^1H NMR peaks may arise from rotamers or paramagnetic impurities. Solutions include:

  • Variable-temperature NMR to identify dynamic processes.
  • Purification via preparative HPLC to isolate stereoisomers.
  • Validation with 13C^{13}C-DEPT or 2D-COSY for ambiguous assignments .

Q. What advanced applications exploit its electronic properties?

The compound’s conjugation system enables:

  • Photoswitchable catalysts : Reversible azo isomerization controls catalytic activity in asymmetric synthesis.
  • Electrochemical sensors : Functionalization onto carbon electrodes for dopamine detection via π-π interactions.
  • Supramolecular assemblies : Co-crystallization with π-acceptors (e.g., TCNQ) for conductive materials .

Q. Key Considerations for Methodological Rigor

  • Contradictions in Evidence : While 4-dimethylaminoazobenzene lacks chronic toxicity data , its carboxylic acid derivative’s hazards remain understudied. Researchers should prioritize structure-specific safety assessments.
  • Computational-Experimental Synergy : Tools like ICReDD’s reaction path search methods minimize empirical optimization .

Properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19)20/h3-10H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKQPPQRFNHPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862438
Record name 4-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid
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Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679509
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6268-49-1
Record name 4-(4-Dimethylaminophenylazo)benzoic acid
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Record name 4-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid
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Record name 4-Dimethylaminoazobenzene-4'-carboxylic acid
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Dimethylaminoazobenzene-4'-carboxylic Acid
4-Dimethylaminoazobenzene-4'-carboxylic Acid
4-Dimethylaminoazobenzene-4'-carboxylic Acid
4-Dimethylaminoazobenzene-4'-carboxylic Acid
4-Dimethylaminoazobenzene-4'-carboxylic Acid
4-Dimethylaminoazobenzene-4'-carboxylic Acid

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